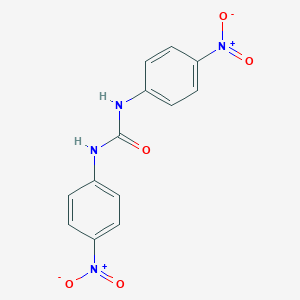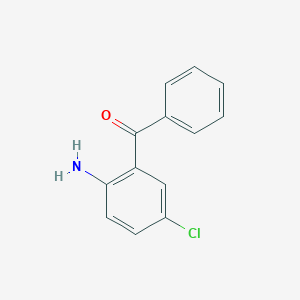
4-メルカプト-2-メチルフェノール
概要
説明
4-Mercapto-2-methylphenol is an organic compound with the molecular formula C7H8OS. It is a derivative of phenol, where a methyl group and a mercapto group are substituted at the second and fourth positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
科学的研究の応用
4-Mercapto-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
Target of Action
The primary target of 4-Mercapto-2-methylphenol is human carbonic anhydrase II (hCAII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
4-Mercapto-2-methylphenol binds to the active site of hCAII. This unexpected binding mode is the result of a steric clash between the methyl group and a highly ordered water network in the active site that is further stabilized by the formation of a hydrogen bond and favorable hydrophobic contacts .
Biochemical Pathways
The binding of 4-Mercapto-2-methylphenol to hCAII affects the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and bicarbonate in various parts of the body.
Pharmacokinetics
The compound’s interaction with hcaii suggests that it may be absorbed and distributed to tissues where this enzyme is present .
Result of Action
The binding of 4-Mercapto-2-methylphenol to hCAII inhibits the enzyme’s activity, which can affect the balance of carbon dioxide and bicarbonate in the body . This can have various molecular and cellular effects, depending on the specific physiological context.
Action Environment
The action, efficacy, and stability of 4-Mercapto-2-methylphenol can be influenced by various environmental factors. For example, the compound’s binding to hCAII can be affected by the presence of other molecules in the active site of the enzyme . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins and could potentially affect its localization or accumulation
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: 4-Mercapto-2-methylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol group. For instance, the reaction of 4-chloro-2-methylphenol with sodium hydrosulfide under basic conditions can yield 4-Mercapto-2-methylphenol .
Industrial Production Methods: In industrial settings, the production of 4-Mercapto-2-methylphenol often involves the use of high-purity starting materials and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically quenched with an acid, and the product is extracted and purified using techniques such as column chromatography .
化学反応の分析
Types of Reactions: 4-Mercapto-2-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiophenols.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong bases like sodium hydride are often employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
類似化合物との比較
4-Methylphenol (p-Cresol): Similar structure but lacks the mercapto group.
4-Mercaptophenol: Similar structure but lacks the methyl group.
Uniqueness: 4-Mercapto-2-methylphenol is unique due to the presence of both a mercapto group and a methyl group on the phenol ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and the ability to form diverse chemical bonds, making it more versatile in various applications compared to its analogs .
特性
IUPAC Name |
2-methyl-4-sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-4-6(9)2-3-7(5)8/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGOCMSBZWCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462181 | |
| Record name | 4-Mercapto-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32281-01-9 | |
| Record name | 4-Mercapto-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)
